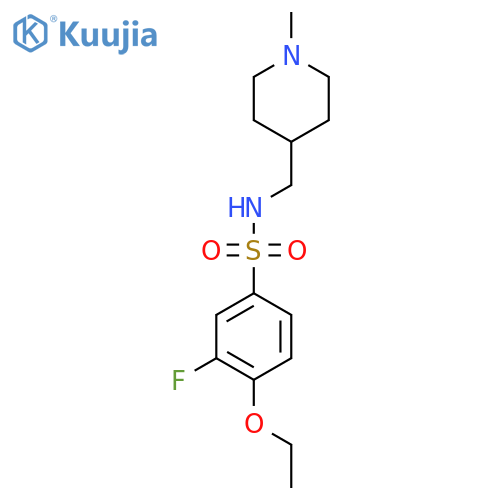

Cas no 953141-93-0 (4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)

4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide

- VU0493506-1

- 4-ethoxy-3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

- 4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide

- 4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide

- 953141-93-0

- F5017-0071

- AKOS024489979

-

- インチ: 1S/C15H23FN2O3S/c1-3-21-15-5-4-13(10-14(15)16)22(19,20)17-11-12-6-8-18(2)9-7-12/h4-5,10,12,17H,3,6-9,11H2,1-2H3

- InChIKey: DUKAXRCVCNAFMX-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=C(C=1)F)OCC)(NCC1CCN(C)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 330.14134194g/mol

- どういたいしつりょう: 330.14134194g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5017-0071-2μmol |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 2μmol |

$85.5 | 2023-09-10 | ||

| Life Chemicals | F5017-0071-25mg |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 25mg |

$163.5 | 2023-09-10 | ||

| Life Chemicals | F5017-0071-40mg |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 40mg |

$210.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0071-20μmol |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 20μmol |

$118.5 | 2023-09-10 | ||

| Life Chemicals | F5017-0071-1mg |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 1mg |

$81.0 | 2023-09-10 | ||

| Life Chemicals | F5017-0071-10μmol |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 10μmol |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F5017-0071-5μmol |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 5μmol |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5017-0071-2mg |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 2mg |

$88.5 | 2023-09-10 | ||

| Life Chemicals | F5017-0071-5mg |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 5mg |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F5017-0071-15mg |

4-ethoxy-3-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide |

953141-93-0 | 15mg |

$133.5 | 2023-09-10 |

4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamideに関する追加情報

Introduction to 4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide (CAS No. 953141-93-0)

4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide, identified by its CAS number 953141-93-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this molecule, particularly the presence of a fluoro substituent and a piperidine moiety, contribute to its unique pharmacokinetic and pharmacodynamic characteristics, making it a promising candidate for further research and development.

The fluoro group at the 3-position of the benzene ring is a critical structural determinant that influences the compound's metabolic stability and binding affinity to biological targets. Fluorine atoms are known to enhance metabolic stability by preventing rapid degradation, while also improving lipophilicity and binding interactions with enzymes and receptors. In contrast, the ethoxy group at the 4-position introduces polarity to the molecule, which can modulate solubility and cell membrane permeability. Together, these substituents contribute to the compound's overall bioactivity profile.

The N-(1-methylpiperidin-4-yl)methyl moiety in the sulfonamide derivative plays a pivotal role in enhancing binding interactions with biological targets. Piperidine derivatives are frequently incorporated into drug molecules due to their ability to improve solubility, reduce toxicity, and enhance receptor binding affinity. The specific arrangement of atoms in this group allows for optimal positioning within active sites of enzymes or receptors, facilitating efficient molecular recognition. This structural feature is particularly relevant in the context of developing small-molecule inhibitors for therapeutic applications.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have demonstrated that 4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide interacts favorably with several key biological targets, including enzymes involved in metabolic pathways and receptors implicated in inflammatory responses. These interactions have been validated through experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing strong evidence for its potential therapeutic utility.

The sulfonamide functional group is a well-established pharmacophore in drug design due to its ability to form hydrogen bonds with polar residues in protein active sites. This interaction mode is particularly relevant for compounds targeting enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA). The presence of both hydrophilic and hydrophobic regions in 4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide enhances its ability to interact with diverse biological targets, making it a versatile scaffold for drug development.

In vitro studies have revealed promising activities of this compound against various disease-related targets. For instance, preliminary experiments suggest that it exhibits inhibitory effects on enzymes involved in cancer cell proliferation and survival pathways. Additionally, its anti-inflammatory properties have been observed in cellular models, where it modulates key signaling cascades associated with inflammation. These findings align with recent research highlighting the importance of sulfonamide derivatives in addressing chronic inflammatory diseases.

The synthesis of 4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include fluorination reactions, sulfonation followed by amidation, and piperidine ring formation. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for potential industrial applications.

One notable aspect of this compound is its stability under various physiological conditions, which is crucial for pharmaceutical applications. The presence of the fluoro group enhances metabolic stability by resisting hydrolysis under acidic or basic conditions. Furthermore, the piperidine moiety contributes to overall chemical stability by minimizing unwanted side reactions. These properties make it an attractive candidate for further development into a drug candidate or an intermediate for more complex molecules.

Current research efforts are focused on optimizing the pharmacological profile of 4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide through structure-based drug design approaches. By leveraging computational tools such as molecular dynamics simulations and virtual screening techniques, researchers aim to identify analogs with improved potency and reduced side effects. These efforts are supported by experimental validation through high-throughput screening (HTS) campaigns and preclinical studies.

The potential therapeutic applications of this compound are vast, spanning multiple disease areas including oncology, neurology, and immunology. In oncology research, sulfonamide derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and metastasis. Similarly, in neurodegenerative diseases such as Alzheimer's disease (AD), these compounds may modulate cholinergic pathways or inhibit amyloid-beta aggregation—a key pathological hallmark of AD.

The anti-inflammatory potential of 4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-ylmethylbenzene)-1-sulfonamide has also been explored in preclinical models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). By targeting key inflammatory mediators such as cytokines and chemokines, this compound may offer relief from symptoms associated with chronic inflammation without causing significant systemic side effects.

Future directions in research will likely focus on exploring novel formulations that enhance bioavailability or targeted delivery systems capable of delivering this compound preferentially to affected tissues or cells. Nanotechnology-based delivery platforms represent an exciting frontier for improving therapeutic efficacy while minimizing systemic exposure—a critical consideration for long-term treatment regimens.

In conclusion,4-Ethoxy–3–fluoro–N–(1–methyl–piperaclidin–4–ylylmethyl)benzene–1–sulfonamide (CAS No., 953141–93–0) stands out as a structurally intriguing sulfonamide derivative with significant potential across diverse therapeutic areas due primarily to its unique chemical composition,fluoro substitution,ethoxy group,and piperidine moiety collectively contributing toward favorable pharmacokinetic/pharmacodynamic properties while maintaining robust metabolic stability necessary for clinical translation success remains paramount moving forward—thus warranting continued investigation via both computational/experimental means toward realizing tangible medical breakthroughs built upon foundational medicinal chemistry principles exemplified herein today!

953141-93-0 (4-ethoxy-3-fluoro-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide) 関連製品

- 2171437-98-0(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)

- 312-85-6(sodium lactate)

- 842968-42-7(3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide)

- 2031259-15-9((2-chloro-1-benzofuran-3-yl)methanamine hydrochloride)

- 82946-80-3(1-[4-(dimethylamino)phenyl]propan-1-ol)

- 1806424-94-1(Ethyl 2-amino-5-(2-carboxyethyl)benzoate)

- 1379309-74-6(1-(4-Chloro-3-isopropoxyphenyl)ethanone)

- 1710344-40-3(4-[3-(3,5-Dichloro-phenyl)-[1,2,4]oxadiazol-5-yl]-phenylamine)

- 2779498-79-0(INDEX NAME NOT YET ASSIGNED)

- 2229620-75-9((6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride)